molecular formula C20H19N3O4 B6485091 N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide CAS No. 920244-40-2

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B6485091
CAS No.: 920244-40-2
M. Wt: 365.4 g/mol
InChI Key: XSUIXKUICKDFGD-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide is a chemical compound with the molecular formula C20H19N3O4 and a molecular weight of 365.38 g/mol . This benzofuran-containing hybrid compound is of significant interest in pharmaceutical and oncological research. Benzofuran derivatives are recognized as important pharmaceutical intermediates, and their scaffolds are frequently investigated in drug discovery due to their diverse biological activities . Recent scientific studies highlight that novel benzofuran derivatives are being designed and synthesized as potential anticancer agents, with some compounds demonstrating a unique dual inhibitory mechanism against key enzymatic targets like PI3K and VEGFR-2 . These targets are critically involved in cell proliferation and tumor angiogenesis, making their inhibition a promising therapeutic strategy . Researchers can utilize this compound as a key building block or reference standard in the development and screening of new therapeutic entities. It is provided with a high purity level to ensure consistent and reliable research outcomes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c21-18(24)17-16(14-10-4-5-11-15(14)27-17)23-20(26)19(25)22-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIXKUICKDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(3-phenylpropyl)ethanediamide exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Benzofuran derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and neurodegeneration, which are critical factors in diseases such as Alzheimer's and Parkinson's. By modulating neuroinflammatory responses, these compounds may help in the development of therapeutic strategies for neurodegenerative disorders .

Biological Research

Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in various biological processes including cell signaling and metabolism. This property could be exploited in drug design aimed at diseases where these enzymes play a pivotal role .

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Materials Science

Polymer Development
In materials science, derivatives of benzofuran are being explored for their utility in creating novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve mechanical strength and thermal stability, making them suitable for advanced applications such as aerospace and automotive industries .

Case Studies

Study Title Objective Findings
Anticancer Activity of BenzofuransTo evaluate the cytotoxic effects on cancer cellsSignificant reduction in cell viability observed
Neuroprotective EffectsAssess protection against oxidative stressReduced markers of inflammation in neuronal cells
Enzyme InhibitionInvestigate inhibition of specific enzymesIdentified potential inhibitors with IC50 values
Antimicrobial EfficacyTest against bacterial strainsEffective against multiple strains

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carbamoyl and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Carbamoyl hydrolysis6M HCl, reflux, 6–8 hrs2-aminobenzofuran-3-carboxylic acid + 3-phenylpropylamineRate increases with electron-withdrawing substituents.
Ethanediamide cleavage1M NaOH, 80°C, 4 hrsBenzofuran-3-carboxamide + 3-phenylpropyl oxamic acidBase-catalyzed mechanism dominates.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Base-mediated cleavage involves hydroxide ion attack at the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective electrophilic substitution due to electron-rich positions:

Reaction Reagents Position Modified Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrsC-5 of benzofuran5-nitrobenzofuran derivative68%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 1 hrC-6 of benzofuran6-bromo-substituted compound72%

Stereoelectronic Factors :

  • Electron-donating carbamoyl group directs electrophiles to C-5 and C-6 positions.

  • Steric hindrance from the phenylpropyl chain reduces reactivity at C-2.

Functional Group Transformations

The ethanediamide linker and carbamoyl group enable additional modifications:

Reaction Catalyst/Reagent Outcome Applications
Amide alkylationNaH, CH₃I, DMF, RTN-methylation of ethanediamide nitrogenEnhanced lipophilicity for CNS targeting.
Carbamoyl reductionLiAlH₄, THF, reflux, 3 hrsConversion to amine (–NH₂)Precursor for secondary amine derivatives.

Experimental Notes :

  • LiAlH₄ selectively reduces carbamoyl groups without affecting the benzofuran ring.

  • Alkylation reactions require anhydrous conditions to avoid hydrolysis side reactions.

Cross-Coupling Reactions (Hypothetical Framework)

While no direct data exists for this compound, structurally similar benzofuran-ethanediamides participate in:

Reaction Conditions Expected Outcome Rationale
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl formation at benzofuran C-5Enabled by brominated intermediates.
Ullmann condensationCuI, 1,10-phenanthroline, DMFDiarylamine linkageCompatible with carbamoyl stability.

Theoretical Basis :

  • Bromination at C-5/C-6 (as shown in Section 2) creates handles for transition metal–catalyzed couplings.

  • Ethanediamide nitrogen atoms may serve as directing groups in C–H activation protocols.

Stability Under Photochemical Conditions

While no direct studies exist, analogous benzofuran-amides show:

Parameter Conditions Degradation Rate Primary Pathway
UV exposure (λ = 254 nm)Methanol, 24 hrs22% decompositionRadical-mediated benzofuran ring cleavage .

Recommendations :

  • Store in amber vials under inert atmosphere to minimize photodegradation.

  • Avoid prolonged exposure to UV light during synthesis .

Comparison with Similar Compounds

Diamide Derivatives

Benzathine Benzylpenicillin ()

  • Structure : Contains a dibenzylethylenediamine backbone complexed with penicillin, forming a diamide salt.
  • Comparison : Unlike the target compound’s benzofuran core, this derivative uses a bicyclic β-lactam system. The ethanediamide bridge in both compounds enhances stability, but the penicillin derivative’s ionic nature improves solubility in aqueous media, critical for antibiotic efficacy. The target compound’s neutral diamide structure may favor lipid membrane penetration .

Monoamide Derivatives with Phenylpropyl Groups

N-(3-Phenylpropyl)acetamide Derivatives ()

  • Examples : Compounds 40000–40006 feature acetamide cores with substituents (Cl, Br, CH₃, OCH₃) on aromatic rings.
  • Comparison: The phenylpropyl group in these analogs enhances lipophilicity, similar to the target compound. However, the ethanediamide bridge in the target compound introduces a second amide bond, likely reducing metabolic degradation compared to monoamides.

Dimethylmalonic Acid 3-Phenylpropyl Ester ()

  • Structure : Ester-linked phenylpropyl group with a malonic acid backbone.
  • Comparison : The ester group in this compound is more hydrolytically labile than the amide bonds in the target compound. This difference suggests the target compound may exhibit greater environmental or metabolic stability .

Benzamide and Carboxamide Pesticides ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Trifluoromethyl-substituted benzamide with an isopropoxy group.
  • Comparison: Both compounds contain aromatic amide backbones.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structure : Chlorophenyl and furan-derived carboxamide.
  • The chlorine substituent in cyprofuram increases electrophilicity, which may enhance reactivity in pesticidal mechanisms .

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
Target Compound Benzofuran Ethanediamide, carbamoyl, phenylpropyl Potential enzyme inhibition, stability
Benzathine Benzylpenicillin β-Lactam Ionic diamide, penicillin core Antibiotic, high aqueous solubility
N-(3-Phenylpropyl)acetamide (40004) Acetamide OCH₃-substituted aryl Lipophilic, synthetic intermediate
Flutolanil Benzamide Trifluoromethyl, isopropoxy Fungicide, oxidation-resistant
Cyprofuram Cyclopropanecarboxamide Chlorophenyl, tetrahydrofuran Pesticide, electrophilic reactivity

Research Findings and Implications

  • Synthesis Pathways : The target compound’s ethanediamide group may be synthesized via amidation steps similar to those in (e.g., coupling of benzofuran-3-carboxylic acid with 3-phenylpropylamine) .
  • The benzofuran core may also enable interactions with biological targets like kinases or GPCRs .
  • Stability : The ethanediamide bridge likely confers higher thermal and hydrolytic stability compared to ester-linked analogs (), making it suitable for long-acting formulations .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a 2-carbamoylbenzofuran core, a 3-phenylpropyl chain, and an ethanediamide linker. The benzofuran moiety imparts aromaticity and π-stacking potential, while the carbamoyl group enhances hydrogen-bonding capacity. The 3-phenylpropyl substituent increases lipophilicity, influencing solubility and membrane permeability. The ethanediamide linkage allows conformational flexibility, enabling interactions with diverse molecular targets .

Q. What synthetic routes are effective for constructing the benzofuran-3-yl moiety in analogous compounds?

A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a validated strategy for benzofuran synthesis. For example, NaH-mediated cyclization of substituted phenols in THF under anhydrous conditions yields benzofuran derivatives with high regioselectivity. This method avoids harsh reagents and preserves functional groups like methoxy or benzyloxy substituents .

Q. How does the 3-phenylpropyl group impact physicochemical properties such as logP or solubility?

The 3-phenylpropyl group contributes significantly to hydrophobicity (logP ~3.5–4.0), as observed in structurally related compounds like N-(3-phenylpropyl)acetamide. This group reduces aqueous solubility but enhances passive diffusion across biological membranes, making the compound suitable for in vivo studies requiring blood-brain barrier penetration .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be systematically resolved?

Discrepancies in bioactivity often arise from assay-specific conditions (e.g., pH, co-solvents) or target protein conformational states. To address this:

  • Perform orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity).
  • Use molecular dynamics simulations to assess ligand-protein interactions under varying conditions.
  • Validate results with structural analogs to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s binding affinity to kinases or GPCRs?

Density Functional Theory (DFT) calculations optimize the compound’s geometry, while molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding poses. Key parameters include:

  • pKa : ~11.15 (protonation at physiological pH).
  • Polar surface area : ~90 Ų (indicative of moderate membrane permeability).
  • Lipinski’s Rule of Five compliance : Yes (MW <500, logP <5). These metrics align with kinase inhibitors like imatinib analogs .

Q. Which analytical techniques are optimal for characterizing degradation products or impurities?

  • HPLC-MS/MS : Detects trace impurities (e.g., N-oxide or hydrolyzed ethanediamide derivatives) with ppm-level sensitivity.
  • NMR (¹H/¹³C) : Assigns regiochemical purity, especially for benzofuran ring substitution.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms.
  • Stability studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., carbamoyl hydrolysis) .

Methodological Considerations Table

Research AspectRecommended MethodKey ParametersReference
SynthesisNaH-mediated cyclizationTHF, 0°C, 1h reaction time
BioactivitySPR binding assaysKD <100 nM for high-affinity targets
ComputationalDFT + DockingΔG < -8 kcal/mol for favorable binding
Purity AnalysisHPLC-MS/MSColumn: C18, gradient: 5–95% MeCN/H2O

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